molecular formula C6H11NO4 B3119971 L-Alanine, N-(methoxyacetyl)-(9CI) CAS No. 257638-52-1

L-Alanine, N-(methoxyacetyl)-(9CI)

Cat. No.: B3119971
CAS No.: 257638-52-1
M. Wt: 161.16 g/mol
InChI Key: ZYAUFQSPAQSBMQ-BYPYZUCNSA-N
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Description

L-Alanine, N-(methoxyacetyl)-(9CI): is a derivative of the amino acid alanine It is characterized by the presence of a methoxyacetyl group attached to the nitrogen atom of the alanine molecule

Scientific Research Applications

L-Alanine, N-(methoxyacetyl)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Safety and Hazards

Based on the available data, L-Alanine is not classified as a hazardous substance or mixture .

Biochemical Analysis

Biochemical Properties

“L-Alanine, N-(methoxyacetyl)-(9CI)” likely shares some biochemical properties with its parent compound, L-Alanine. L-Alanine participates in various biochemical pathways and reactions within the body . It’s involved in the construction of proteins and plays a crucial role in energy metabolism, particularly glucose metabolism

Cellular Effects

L-Alanine, the parent compound, plays a crucial role in maintaining the acid-base balance in the body and serves multiple functions in biological systems . It’s reasonable to hypothesize that “L-Alanine, N-(methoxyacetyl)-(9CI)” may have similar effects on cell function, but this requires experimental validation.

Molecular Mechanism

L-Alanine, the parent compound, is known to participate in various biochemical pathways, including the glucose-alanine cycle

Dosage Effects in Animal Models

L-Alanine, the parent compound, is known to supply energy and is often used as a pre-workout supplement . It would be interesting to investigate if “L-Alanine, N-(methoxyacetyl)-(9CI)” has similar effects and how these effects vary with dosage.

Metabolic Pathways

L-Alanine, the parent compound, is involved in various metabolic pathways, including the glucose-alanine cycle

Transport and Distribution

L-Alanine, the parent compound, is known to be transported across the sarcolemma in cardiac cells

Subcellular Localization

L-Alanine, the parent compound, is known to be involved in various cellular processes, suggesting it may be localized to multiple subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, N-(methoxyacetyl)-(9CI) typically involves the reaction of L-alanine with methoxyacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the acylation process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of L-Alanine, N-(methoxyacetyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions: L-Alanine, N-(methoxyacetyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The methoxyacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to yield primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • L-Alanine, N-methyl-
  • L-Alanine, N-acetyl-
  • L-Alanine, N-(methoxyacetyl)-N-(2-methyl-1-naphthalenyl)-

Comparison: L-Alanine, N-(methoxyacetyl)-(9CI) is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical and biological properties. Compared to L-Alanine, N-methyl-, it has a higher molecular weight and different reactivity. L-Alanine, N-acetyl- lacks the methoxy group, resulting in different chemical behavior. L-Alanine, N-(methoxyacetyl)-N-(2-methyl-1-naphthalenyl)- has an additional aromatic group, making it more complex and potentially more versatile in certain applications.

Properties

IUPAC Name

(2S)-2-[(2-methoxyacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(6(9)10)7-5(8)3-11-2/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAUFQSPAQSBMQ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307477
Record name L-Alanine, N-(methoxyacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257638-52-1
Record name L-Alanine, N-(methoxyacetyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257638-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine, N-(methoxyacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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